molecular formula C48H50N4 B14040089 4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile

4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile

Cat. No.: B14040089
M. Wt: 682.9 g/mol
InChI Key: OCFRAKXLNCBEJZ-UHFFFAOYSA-N
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Description

4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile is a complex organic compound with the molecular formula C48H50N4 and a molecular weight of 682.94 g/mol . This compound is characterized by the presence of two 3,6-di-tert-butyl-9H-carbazol-9-yl groups attached to a phthalonitrile core. It is known for its unique electronic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile typically involves the reaction of 3,6-di-tert-butylcarbazole with phthalonitrile under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like zinc chloride. The reaction is carried out at room temperature with continuous stirring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings .

Scientific Research Applications

4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile involves its electronic properties. The carbazolyl groups are electron-donating, while the nitrile group is electron-withdrawing. This creates a unique electronic environment that can facilitate various chemical reactions. The compound’s ability to undergo reverse inter-system crossing (RISC) makes it highly efficient in applications like OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile is unique due to its combination of electron-donating and electron-withdrawing groups, which provide it with distinct electronic properties. This makes it particularly useful in applications requiring efficient electronic materials, such as OLEDs .

Properties

Molecular Formula

C48H50N4

Molecular Weight

682.9 g/mol

IUPAC Name

4,5-bis(3,6-ditert-butylcarbazol-9-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C48H50N4/c1-45(2,3)31-13-17-39-35(23-31)36-24-32(46(4,5)6)14-18-40(36)51(39)43-21-29(27-49)30(28-50)22-44(43)52-41-19-15-33(47(7,8)9)25-37(41)38-26-34(48(10,11)12)16-20-42(38)52/h13-26H,1-12H3

InChI Key

OCFRAKXLNCBEJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C=C(C(=C4)C#N)C#N)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C

Origin of Product

United States

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